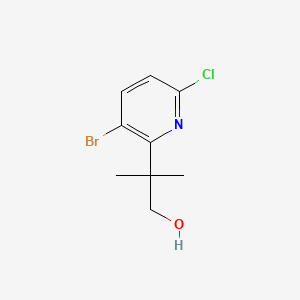
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes bromine, chlorine, and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the use of pyridine derivatives and halogenation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficiency and consistency. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one: This compound has similar halogenation but includes a trifluoromethyl group.
(3-Bromo-6-chloropyridin-2-yl)methanol: This compound is structurally similar but lacks the methylpropan-1-ol group.
Uniqueness
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of bromine, chlorine, and pyridine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(3-bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c1-9(2,5-13)8-6(10)3-4-7(11)12-8/h3-4,13H,5H2,1-2H3 |
InChI Key |
DMHUCLZZXFIWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


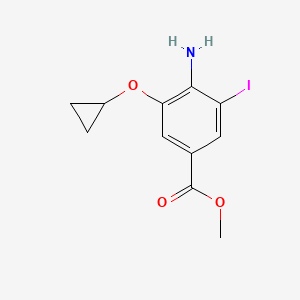
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
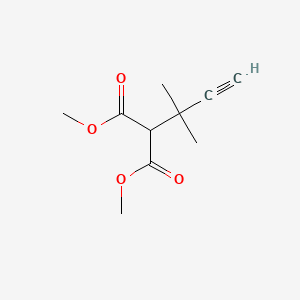

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
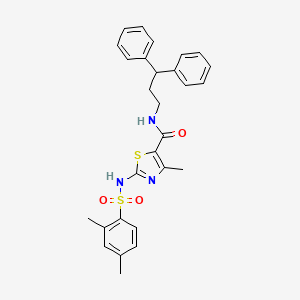
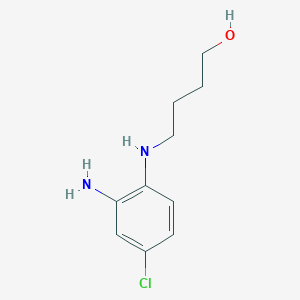
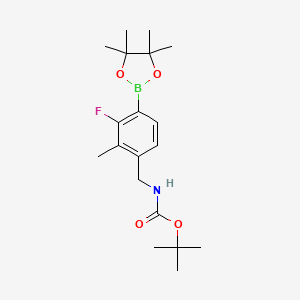
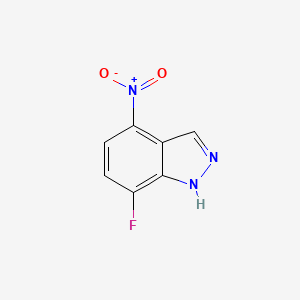
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
